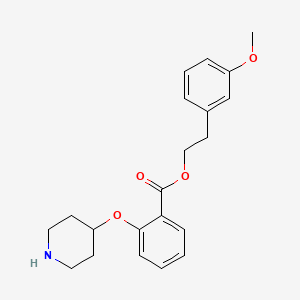![molecular formula C12H10N2 B13884022 2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
2-Methylimidazo[2,1-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylimidazo[2,1-a]isoquinoline is a heterocyclic aromatic compound that belongs to the class of imidazoisoquinolines. These compounds are characterized by a fused ring system consisting of an imidazole ring and an isoquinoline ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[2,1-a]isoquinoline can be achieved through various methods. One notable approach involves the I2–DMSO mediated multicomponent convergent synthesis. This method utilizes aryl methyl ketones and isoquinolin-1-amine as starting materials. The reaction proceeds through a triple in situ cross-trapping strategy, efficiently generating multiple C–C, C–N, C–S, and C–I bonds, along with a new imidazole ring and a quaternary carbon center .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthetic routes, such as the I2–DMSO mediated approach, can be adapted for large-scale production. The use of readily available starting materials and one-pot reactions can enhance the scalability and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the imidazole and isoquinoline rings, which can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products: The major products formed from these reactions include halogenated derivatives, oxidized products, and reduced forms of this compound. These products can further undergo transformations, demonstrating the compound’s versatility in synthetic chemistry .
Aplicaciones Científicas De Investigación
2-Methylimidazo[2,1-a]isoquinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound derivatives are studied for their potential antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Methylimidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
2-Methylimidazo[2,1-a]isoquinoline can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Imidazo[1,5-a]quinoxaline: Noted for its antitumor and neuroprotective effects.
Indolo[2,1-a]isoquinoline: Studied for its potential in developing new therapeutic agents and materials.
The uniqueness of this compound lies in its specific ring structure and the diverse range of reactions it can undergo, making it a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-methylimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C12H10N2/c1-9-8-14-7-6-10-4-2-3-5-11(10)12(14)13-9/h2-8H,1H3 |
Clave InChI |
HLVMXHHCZFDVAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C=CC3=CC=CC=C3C2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline](/img/structure/B13883942.png)

![methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883961.png)
![N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)

![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)



![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)


![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
